molecular formula C16H13ClN4O4S B14929105 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

Cat. No.: B14929105
M. Wt: 392.8 g/mol
InChI Key: UKHRDYCPEHNODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a pyrazole ring, a chlorobenzyl group, and a nitrobenzenesulfonamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzyl chloride with pyrazole under basic conditions to form the 1-(4-chlorobenzyl)-1H-pyrazole intermediate . This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require specific temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, a chlorobenzyl group, and a nitrobenzenesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13ClN4O4S

Molecular Weight

392.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H13ClN4O4S/c17-13-3-1-12(2-4-13)11-20-10-9-16(18-20)19-26(24,25)15-7-5-14(6-8-15)21(22)23/h1-10H,11H2,(H,18,19)

InChI Key

UKHRDYCPEHNODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.